2-(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-5-phenyl-1,3,4-oxadiazole

Description

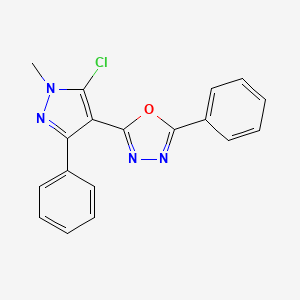

2-(5-Chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-5-phenyl-1,3,4-oxadiazole (CAS: 318256-03-0) is a heterocyclic compound featuring a pyrazole ring fused with a 1,3,4-oxadiazole moiety. The pyrazole ring is substituted with a chlorine atom at position 5, a methyl group at position 1, and a phenyl group at position 2. The oxadiazole ring is further substituted with a phenyl group at position 5 (Figure 1).

Properties

IUPAC Name |

2-(5-chloro-1-methyl-3-phenylpyrazol-4-yl)-5-phenyl-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClN4O/c1-23-16(19)14(15(22-23)12-8-4-2-5-9-12)18-21-20-17(24-18)13-10-6-3-7-11-13/h2-11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMHWJUAVFWGPST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)C2=CC=CC=C2)C3=NN=C(O3)C4=CC=CC=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-5-phenyl-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carboxylic acid hydrazide with phenyl isocyanate, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as triethylamine to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-5-phenyl-1,3,4-oxadiazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, with nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with new functional groups replacing the chloro group.

Scientific Research Applications

Antibacterial Properties

Recent studies have highlighted the antibacterial activity of compounds related to 2-(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-5-phenyl-1,3,4-oxadiazole. For instance, derivatives of pyrazolyl oxadiazoles have shown significant effectiveness against various bacterial strains. In a study evaluating novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles containing imidazole fragments, certain compounds demonstrated low EC50 values against pathogenic bacteria such as Xanthomonas axonopodis (Xac) and Pseudomonas syringae (Psa), indicating their potential as antibacterial agents .

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been a subject of investigation. Compounds similar to this compound have been screened for cytotoxicity against cancer cell lines. For example, studies have shown that oxadiazoles can induce apoptosis in glioblastoma cells and exhibit significant anti-proliferative effects . The mechanism often involves DNA damage and disruption of cellular processes.

Case Studies

Case Study 1: Antibacterial Activity Evaluation

In a recent evaluation of novel pyrazole-based oxadiazoles, derivatives exhibited varying degrees of antibacterial activity against Xac and Psa. Compounds with specific structural modifications showed enhanced potency with EC50 values significantly lower than traditional antibiotics . This study underscores the potential of these compounds in agricultural applications as biopesticides.

Case Study 2: Anticancer Screening

Another study focused on the anticancer properties of oxadiazole derivatives demonstrated that certain compounds could effectively inhibit the growth of cancer cell lines such as LN229 (glioblastoma). The compounds were assessed using cytotoxic assays and further validated through colony formation assays that confirmed their ability to induce cell death . These findings suggest that further development could lead to new anticancer therapies.

Mechanism of Action

The mechanism of action of 2-(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-5-phenyl-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.

Comparison with Similar Compounds

Structural Comparisons

Structurally analogous compounds often differ in substituents, heterocyclic cores, or halogen placement. Key examples include:

Table 1: Structural Comparison of Selected Analogues

- Halogen substitutions (Cl, F) at aryl positions influence intermolecular interactions and electronic properties. For instance, chloro derivatives often exhibit enhanced lipophilicity compared to methoxy groups . Crystallographic studies (e.g., ) reveal that isostructural chloro and bromo analogues adopt similar planar conformations, with deviations arising from steric effects of bulkier halogens.

Electronic and Computational Comparisons

Density functional theory (DFT) studies and wavefunction analysis tools like Multiwfn have been employed to compare electronic properties:

Table 2: Electronic Properties of Selected Analogues

- Key Observations :

- Chlorine at the pyrazole position (target compound) likely reduces electron density at the oxadiazole ring, enhancing electrophilicity.

- Fluorine substituents (e.g., ) lower the HOMO-LUMO gap compared to methoxy groups, suggesting greater reactivity in charge-transfer processes.

Biological Activity

2-(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-5-phenyl-1,3,4-oxadiazole is a compound that belongs to the oxadiazole family, known for its diverse biological activities. This compound is characterized by its unique structure, which combines a pyrazole moiety with an oxadiazole ring, potentially enhancing its pharmacological properties. The increasing interest in oxadiazole derivatives is attributed to their significant roles in medicinal chemistry, particularly in anticancer, antimicrobial, and anti-inflammatory applications.

Anticancer Activity

Research has shown that compounds containing the oxadiazole scaffold exhibit notable anticancer properties. Specifically, derivatives of 1,3,4-oxadiazoles have been reported to inhibit various cancer cell lines through multiple mechanisms:

- Mechanism of Action : These compounds can target key enzymes involved in cancer progression, including:

- Cell Line Studies : In vitro studies have demonstrated that certain oxadiazole derivatives possess cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and U-937 (leukemia). For instance, one study indicated that a derivative exhibited an IC50 value of 15.63 µM against the MCF-7 cell line, comparable to Tamoxifen .

Antimicrobial Activity

The antimicrobial potential of oxadiazole derivatives has also been explored:

- Bacterial Strains : Compounds have been tested against various Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives showed significant antibacterial activity with minimum inhibitory concentrations (MICs) in the low micromolar range .

- Mechanisms : The antimicrobial action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Anti-inflammatory and Other Activities

In addition to anticancer and antimicrobial effects, oxadiazole derivatives have been investigated for their anti-inflammatory properties:

- Inflammation Models : Various in vivo models have shown that these compounds can reduce inflammation markers and symptoms effectively .

- Additional Activities : Some studies suggest potential applications in treating diabetes and neurodegenerative diseases due to their antioxidant properties .

Table 1: Biological Activities of this compound

Case Studies

- Cytotoxicity Study : A recent study evaluated the cytotoxic effects of several oxadiazole derivatives on MCF-7 and A549 cell lines, revealing dose-dependent responses and apoptosis induction through caspase activation pathways .

- Antimicrobial Efficacy : Another investigation focused on the antibacterial activity of substituted oxadiazoles against clinical strains of bacteria, highlighting their potential as new therapeutic agents in combating resistant strains .

Q & A

Basic Question

- Spectroscopy :

- X-Ray Crystallography : Resolves molecular conformation and crystal packing. Software like SHELXL (for refinement) and ORTEP (for visualization) are standard for analyzing anisotropic displacement parameters and hydrogen-bonding networks .

How can reaction conditions be optimized to enhance synthetic yield and purity?

Advanced Question

- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates, while methanesulfonic acid catalyzes cyclization reactions .

- Temperature Control : Gradual heating (e.g., reflux in THF) minimizes side reactions during cyclocondensation .

- Catalyst Screening : Transition-metal catalysts (e.g., Pd(PPh₃)₄) enhance cross-coupling efficiency in multi-step syntheses .

- Ultrasound Irradiation : Accelerates reaction kinetics and improves yields in bis-heterocycle formation .

How do molecular conformations in crystal structures influence the compound's reactivity?

Advanced Question

Crystal packing and conformational flexibility impact intermolecular interactions:

- π-π Stacking : Parallel or offset aromatic interactions (e.g., between phenyl and oxadiazole rings) stabilize the crystal lattice and may influence solubility .

- Hydrogen Bonding : Weak C–H···N/O bonds create layered or 3D networks, affecting solid-state reactivity and dissolution rates .

- Torsional Angles : Variations in dihedral angles between pyrazole and oxadiazole rings (e.g., 86.54° in twisted conformers) alter steric hindrance and electronic delocalization, modulating reactivity in solution .

What computational strategies predict the compound's biological activity?

Advanced Question

- Molecular Docking : Simulates binding affinity to target proteins (e.g., COX-2). For analogous oxadiazole derivatives, docking studies correlate with experimental IC₅₀ values, guiding lead optimization .

- QSAR Modeling : Relates substituent electronic properties (e.g., Cl, CH₃) to anti-inflammatory or antimicrobial activity, enabling predictive design .

- DFT Calculations : Evaluates frontier molecular orbitals (HOMO/LUMO) to predict charge transfer interactions and redox behavior .

How can contradictions between spectroscopic and crystallographic data be resolved?

Advanced Question

- Multi-Technique Validation : Cross-validate NMR assignments with X-ray data. For example, crystallographic bond lengths can confirm or refine NMR-derived conformational models .

- Dynamic Effects : Solution-phase NMR may capture flexible conformers not observed in static crystal structures. Variable-temperature NMR or MD simulations reconcile such discrepancies .

- Twinned Crystals : Use SHELXL's TWIN command to refine twinned datasets, ensuring accurate structural interpretation .

What methodologies elucidate structure-activity relationships (SAR) for biological applications?

Advanced Question

- Bioisosteric Replacement : Substitute Cl or CH₃ groups with bioisosteres (e.g., F, CF₃) to modulate lipophilicity and target binding .

- Pharmacophore Mapping : Identify critical motifs (e.g., oxadiazole’s hydrogen-bond acceptor sites) using crystallographic data and docking poses .

- In Vivo Models : Test analogs in carrageenan-induced edema or glucose tolerance assays to correlate structural features (e.g., electron-withdrawing groups) with anti-inflammatory or antidiabetic activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.